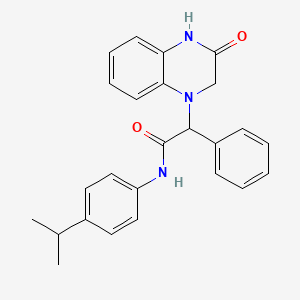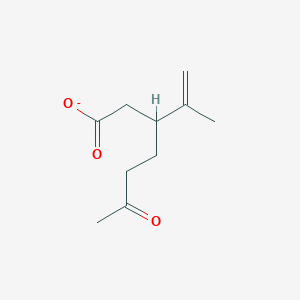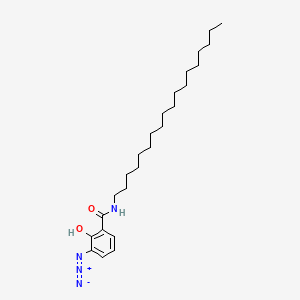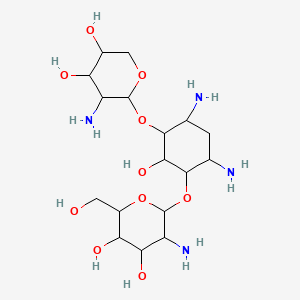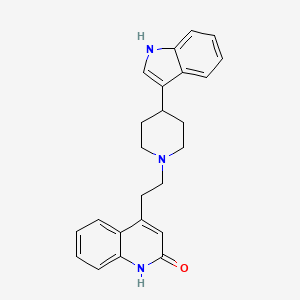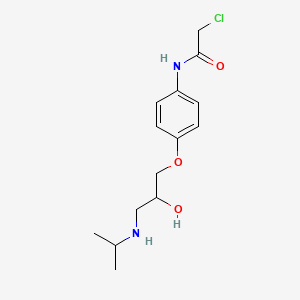
Vanilloylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanilloylglycine belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Vanilloylglycine is considered to be a practically insoluble (in water) and relatively neutral molecule. Vanilloylglycine has been primarily detected in urine.
Vanilloylglycine is a N-acylglycine.
Aplicaciones Científicas De Investigación
Metabolism and Excretion
Vanilloylglycine, a metabolite of protocatechuic acid, has been studied for its role in metabolism and excretion. One study found that while the excretion of vanilloylglycine is not significantly related to urinary pH, the amount of excretion of vanillic acid, a related metabolite, positively correlates with urinary pH (Price, 1969). Another study investigating the metabolism of catecholamine metabolites in rat liver showed that vanilloylglycine is formed through the conjugation of protocatechuic acid with glycine (Thomas, Kaiser, & Buschhausen, 1969).
Neurogenic Inflammation and Pain
Vanilloylglycine's relevance extends to neurogenic inflammation and pain perception. Research has shown that vanilloid receptor subunit 1 (VR1) plays a critical role in the transduction of noxious stimuli, and vanilloylglycine-related compounds have been identified as potential VR1 antagonists. These antagonists can modulate sensory nerve fiber excitability, thus potentially contributing to analgesic effects (García-Martínez et al., 2002). Another study emphasized the role of hydrogen sulfide and TRPV1 in sepsis, indicating that compounds like vanilloylglycine could be involved in modulating these pathways in inflammatory conditions (Ang, Moochhala, & Bhatia, 2010).
Interaction with Endocannabinoids
Vanilloylglycine may also have implications in the interaction with endocannabinoids. A study exploring the interaction between endocannabinoids and glycine receptors found that compounds like vanilloylglycine might impact the functioning of inhibitory glycine receptor channels in neurons, affecting processes related to nociception and neurophysiological functions (Lozovaya et al., 2005).
Biotechnology and Molecular Biology
In the field of biotechnology, vanilloylglycine-related research includes the study of formylglycine (fGly), a residue generated post-translationally in certain enzymes. The generation and function of fGly, which might be structurally related to vanilloylglycine, are important for understanding enzyme mechanisms and have applications in biotechnology (Appel & Bertozzi, 2015). Additionally, the study of quantum dots in live cells and diagnostics, where glycine receptors are observed, can have implications for understanding the roles of glycine and potentially related compounds like vanilloylglycine (Michalet et al., 2005).
Propiedades
Número CAS |
1212-04-0 |
|---|---|
Nombre del producto |
Vanilloylglycine |
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-3-methoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-8-4-6(2-3-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14) |
Clave InChI |
LOODYTDRRBLQNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O |
Otros números CAS |
1212-04-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
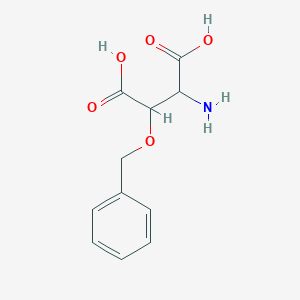
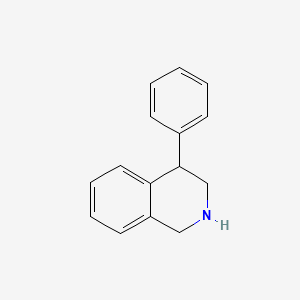
![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
